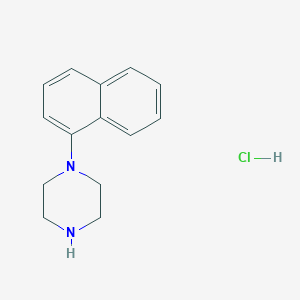

1-(1-Naphthyl)piperazine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de 1-(1-naphtyl)pipérazine est un composé chimique de formule moléculaire C14H16N2·HCl et d'une masse molaire de 248,75 g/mol . Il s'agit d'un ligand sérotoninergique qui peut se lier de manière non sélective à plusieurs récepteurs de la sérotonine (5-HT) . Ce composé est connu pour son rôle d'agoniste des récepteurs de la sérotonine 5-HT1 et d'antagoniste des récepteurs de la sérotonine 5-HT2 .

Méthodes De Préparation

La préparation du chlorhydrate de 1-(1-naphtyl)pipérazine implique la synthèse de la 1-(1-naphtyl)pipérazine suivie de sa conversion en sel chlorhydrate. La voie de synthèse implique généralement la réaction du 1-bromonaphtalène avec la pipérazine en présence d'une base telle que le carbonate de potassium. La 1-(1-naphtyl)pipérazine résultante est ensuite traitée avec de l'acide chlorhydrique pour former le sel chlorhydrate .

Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais l'approche générale implique des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le chlorhydrate de 1-(1-naphtyl)pipérazine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des atomes d'azote de la pipérazine, en utilisant des réactifs tels que les halogénoalcanes.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la naphtoquinone, tandis que les réactions de substitution peuvent produire divers dérivés de la N-alkylpipérazine .

Applications de la recherche scientifique

Le chlorhydrate de 1-(1-naphtyl)pipérazine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme ligand dans l'étude des récepteurs de la sérotonine et de leurs interactions.

Biologie : Le composé est utilisé dans la recherche portant sur les systèmes de neurotransmetteurs, en particulier les voies de la sérotonine.

Médecine : Il sert d'outil dans les études pharmacologiques pour comprendre les effets de la modulation des récepteurs de la sérotonine.

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de 1-(1-naphtyl)pipérazine implique son interaction avec les récepteurs de la sérotonine. Il agit comme un agoniste partiel aux récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E et 5-HT1F, tout en antagonisant les récepteurs 5-HT2A, 5-HT2B et 5-HT2C . Cette double activité module les voies de signalisation de la sérotonine, affectant divers processus physiologiques et neurologiques.

Applications De Recherche Scientifique

Neuropharmacological Applications

1-(1-Naphthyl)piperazine hydrochloride is primarily recognized as a serotonergic ligand, which interacts with various serotonin (5-HT) receptors. Its specific applications include:

- 5-HT Receptor Modulation :

Binding Affinities

The binding affinities of 1-NP to different serotonin receptors have been quantitatively assessed:

| Receptor Type | Binding Affinity (Ki or IC50) |

|---|---|

| 5-HT1 | IC50 = 6 nM |

| 5-HT2 | IC50 = 1 nM |

| 5-HT6 | Ki = 120 nM |

Behavioral Studies

In vivo studies have demonstrated the potential of 1-NP in modulating behavior through its serotonergic activity. For instance:

- Squirrel Monkey Studies : Administration of 1-NP (0.3–1.0 mg/kg) effectively blocked decreases in food-seeking behavior induced by serotonin agonists like DOB and quipazine, suggesting its role as a behavioral enhancer in serotonergic pathways .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various psychiatric disorders due to its ability to modulate serotonin levels:

- Anxiolytic Effects : Research indicates that compounds acting on the serotonergic system can reduce anxiety symptoms, making 1-NP a candidate for further investigation in anxiety disorders .

Study on Anxiety Disorders

A study investigated the effects of 1-NP on anxiety-like behavior in rodent models. The results indicated that administration of the compound significantly reduced anxiety behaviors measured by elevated plus maze tests, correlating with increased serotonergic activity .

Depression Models

Another case study focused on the antidepressant-like effects of 1-NP in mice subjected to chronic stress models. The findings suggested that the compound could reverse stress-induced behavioral deficits, supporting its potential application in depression treatment .

Mécanisme D'action

The mechanism of action of 1-(1-Naphthyl)piperazine hydrochloride involves its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This dual activity modulates serotonin signaling pathways, affecting various physiological and neurological processes.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 1-(1-naphtyl)pipérazine est similaire à d'autres dérivés de la phénylpipérazine, tels que :

1-(2-méthoxyphényl)pipérazine (MeOPP) : Un autre ligand sérotoninergique avec des propriétés de liaison aux récepteurs similaires.

1-(3-chlorophényl)pipérazine (mCPP) : Connu pour ses effets psychoactifs et son utilisation dans la recherche sur les récepteurs de la sérotonine.

1-(4-méthoxyphényl)pipérazine (pMPP) : Utilisé dans les études sur les interactions et la pharmacologie des récepteurs de la sérotonine.

L'unicité du chlorhydrate de 1-(1-naphtyl)pipérazine réside dans ses affinités de liaison spécifiques et sa double activité agoniste/antagoniste à différents sous-types de récepteurs de la sérotonine .

Activité Biologique

1-(1-Naphthyl)piperazine hydrochloride, also known as 1-NP, is a chemical compound with the molecular formula and a molecular weight of 248.75 g/mol. This compound has garnered attention in various fields of research, particularly in pharmacology and microbiology, due to its interactions with serotonin receptors and potential applications as a chemosensitizer in overcoming antimicrobial resistance.

1-NP functions primarily as a serotonergic ligand , exhibiting mixed agonist/antagonist properties across several serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A. It binds non-selectively to multiple serotonin receptors, influencing various physiological processes such as mood regulation, cognition, and anxiety response. The compound has shown high binding affinity in vitro, with IC50 values of 6 nM for 5-HT1 and 1 nM for 5-HT2 receptors in rat cortical membranes .

Cellular Effects

In laboratory studies, 1-NP has demonstrated significant effects on cellular processes:

- Induction of Apoptosis : The compound can induce apoptosis in various cell lines, including melanoma cells (MNT-1), through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation.

- DNA Repair Promotion : In animal models, it has been shown to enhance DNA repair mechanisms following UV radiation exposure, indicating potential applications in photoprotection.

Antimicrobial Properties

Research has identified 1-NP as a promising chemosensitizer that can reverse multi-drug resistance (MDR) in various bacterial strains. It inhibits efflux pumps such as AcrAB-TolC, which are crucial for bacterial drug resistance. For instance:

- Efficacy Against MDR Bacteria : Studies have reported that 1-NP effectively restores susceptibility to antibiotics in strains like Acinetobacter baumannii and Staphylococcus aureus, suggesting its utility in combination therapies .

- Mechanism of Action : The compound destabilizes bacterial membranes and interferes with normal substrate movement through efflux pumps, thus enhancing the effectiveness of concurrent antibiotic treatments .

Study on Serotonin Receptor Interaction

A study investigating the effects of 1-NP on serotonin receptors revealed that blocking the 5-HT2 receptor did not alter pain relief induced by serotonin administration. This indicates complex interactions within serotonin pathways that warrant further exploration.

Chemosensitization in MDR Bacteria

In a detailed examination of its antimicrobial properties, researchers found that 1-NP significantly reduced the minimum inhibitory concentration (MIC) required for various antibiotics when used alongside the compound. This was particularly evident in strains resistant to common treatments like fluoroquinolones and tetracyclines .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.75 g/mol |

| IC50 for 5-HT1 Receptor | 6 nM |

| IC50 for 5-HT2 Receptor | 1 nM |

| Affinity for h5-HT6 Receptor | Ki = 120 nM |

| Effects on Melanoma Cells | Induces apoptosis |

| Role in DNA Repair | Enhances repair post-UV exposure |

| Antimicrobial Efficacy | Reverses MDR in multiple bacteria |

Propriétés

IUPAC Name |

1-naphthalen-1-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908803 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

104113-71-5 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104113-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research indicates that blocking the 5-HT2 receptor with 1-(1-Naphthyl)piperazine hydrochloride did not alter the pain-relieving effect produced by intrathecal serotonin administration. [] This suggests that the 5-HT2 receptor subtype is likely not a primary mediator of serotonin-induced antinociception in the spinal cord, at least within the parameters of this study. The findings highlight the complex interplay of different serotonin receptor subtypes in modulating pain perception. Further research could explore potential indirect interactions or the role of 5-HT2 receptors in other pain pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.